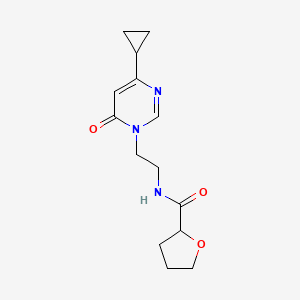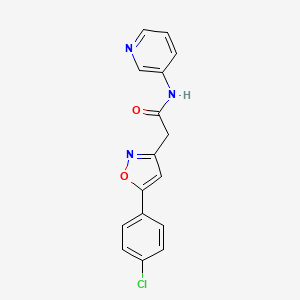
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine hydrochloride under basic conditions.
Substitution Reaction: The 4-chlorophenyl group is introduced via a substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the isoxazole derivative with pyridine-3-amine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring or the acetamide group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the nitro group (if present) or the carbonyl group in the acetamide moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated aromatic compounds, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent with anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide: Similar structure with a different position of the pyridine ring.
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-4-yl)acetamide: Similar structure with a different position of the pyridine ring.
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide lies in its specific substitution pattern and the presence of both the isoxazole and pyridine rings, which may contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-5-3-11(4-6-12)15-8-14(20-22-15)9-16(21)19-13-2-1-7-18-10-13/h1-8,10H,9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGQTMSZFOGDQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385617.png)
![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)
![5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B2385619.png)

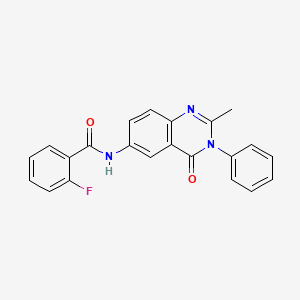
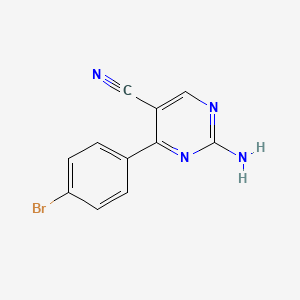
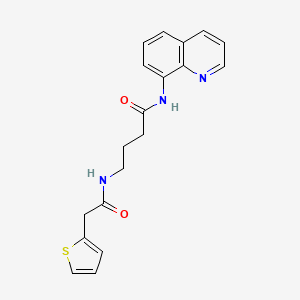
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)

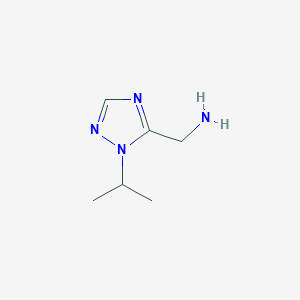
![8-acetyl-3-[(2-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)
![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)
![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)
